Norethynodiol 17-monoacetate

説明

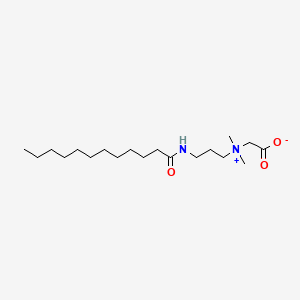

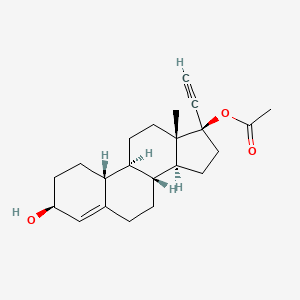

Norethynodiol 17-Monoacetate, also known by its alternate names (3β,17α)-19-Norpregn-4-en-20-yne-3,17-diol 17-Acetate; 19-Nor-17α-pregn-4-en-20-yne-3β,17-diol 17-Acetate; 17α-Ethynyl-3β-hydroxy-4-estrene-17β-acetate, is a biochemical used for proteomics research . It has a molecular formula of C22H30O3 and a molecular weight of 342.47 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H30O3 . It has a monoisotopic mass of 342.219482 Da . The molecule has 7 defined stereocenters .Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.47 and a molecular formula of C22H30O3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the searched resources .科学的研究の応用

Biological Activities and Hormonal Properties

- Biological Activities : Norethynodrel, a closely related compound to Norethynodiol 17-monoacetate, has been studied for its progestational response in estrogen-primed rabbits and its effects on pituitary gonadotropin inhibition and temporary sterility in rats (Saunders & Drill, 1958).

- Hormonal Properties : Derivatives of 17 alpha-oxyprogesterone, like mepregenol monoacetate, demonstrate high progestational activity, which is significant for their potential use in hormonal contraception (Nikitina, Savchenko, & Stepanov, 1987).

Metabolic and Pharmacological Insights

- Metabolism Studies : Research on norethisterone acetate, closely related to this compound, has explored its metabolic process in humans, focusing on urinary excretion and the absence of conversion to estrogenic compounds (Breuer, 1970).

- Pharmacokinetics : Studies on norethisterone have examined its role as an irreversible inhibitor of estrogen synthetase, crucial for understanding its mechanism of action in hormonal therapies (Osawa & Yarborough, 1982).

Clinical Applications and Effects

- Clinical Trials and Effects : Various clinical studies have focused on the effects of norethynodrel and similar compounds on the menstrual cycle, fertility, and use in hormone replacement therapies. These studies provide insights into the efficacy and mechanisms of these compounds in various clinical settings (Garcia, Pincus, & Rock, 1956), (Valen-Sendstad et al., 2010).

Chemically Related Compounds and Synthesis

- Chemical Synthesis and Analysis : Research has also been conducted on the synthesis and analysis of chemically related compounds, offering valuable insights into the structural and chemical properties relevant to this compound (Chatterjee, Desmukh, & Chandrasekharan, 1972), (Berthou, Morfin, Picart, & Bardou, 1974).

Safety and Hazards

作用機序

Target of Action

Norethynodiol 17-monoacetate (NOMAc) is a synthetic progestin hormone . It is primarily targeted towards the female reproductive system, where it exhibits progestational activity .

Mode of Action

NOMAc, derived from norethindrone, interacts with progesterone receptors in the female reproductive system . This interaction results in a variety of changes that contribute to its contraceptive effects .

Biochemical Pathways

The primary biochemical pathway affected by NOMAc is the hypothalamic-pituitary-gonadal axis . NOMAc suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn inhibits ovulation . Additionally, it thickens cervical mucus, inhibiting sperm penetration, and alters the endometrium, making it less receptive to implantation .

Pharmacokinetics

The pharmacokinetics of NOMAc involve rapid absorption and systemic disposition . Once absorbed, NOMAc is deacetylated to norethindrone, which undergoes hepatic reduction and conjugation . This process results in the formation of glucuronide and sulfide conjugates, as well as ethinyl estradiol . These metabolites are then excreted.

Result of Action

The molecular and cellular effects of NOMAc’s action include suppression of ovulation, thickening of cervical mucus, slowing of ovum movement through the fallopian tubes, and alteration of the endometrium . These changes create an environment that is inhospitable to both fertilization and implantation, thereby preventing pregnancy .

Action Environment

The action, efficacy, and stability of NOMAc can be influenced by various environmental factors. For instance, the presence of other hormones can affect NOMAc’s effectiveness . Additionally, factors such as diet, lifestyle, and overall health can impact the body’s response to NOMAc.

特性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3/t16-,17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCWCFAFTXVJQT-KAKDVIIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2061-46-3 | |

| Record name | Norethynodiol 17-monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORETHYNODIOL 17-MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0NDE4O43N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)